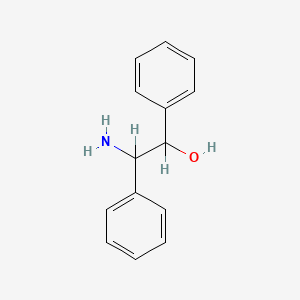

2-Amino-1,2-diphenylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409505. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903251 | |

| Record name | NoName_3883 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-36-9, 13286-63-0, 3764-63-4, 88082-66-0 | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a critical building block and versatile tool in modern organic and medicinal chemistry. Its rigid diphenyl structure and defined stereochemistry make it an invaluable asset for asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and key applications in research and development.

Core Physicochemical and Spectroscopic Properties

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 23190-16-1[2][3] |

| Molecular Formula | C₁₄H₁₅NO[1] |

| Molecular Weight | 213.28 g/mol [1][3] |

| Appearance | White to pale yellow crystal or powder[1] |

| Melting Point | 141-144 °C[1] |

| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH)[1] |

| pKa | 11.70 ± 0.10 (Predicted) |

| Solubility | Soluble in chloroform, ethanol (B145695), and methanol. |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available, characteristic peaks for aromatic protons and methine protons adjacent to the amino and hydroxyl groups.[4] |

| ¹³C NMR | Spectra available, showing distinct signals for the two phenyl rings and the two stereogenic carbons.[5] |

| IR Spectroscopy | Key absorptions include O-H and N-H stretching bands, as well as C-H and C=C bands from the aromatic rings.[5][6] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Detailed experimental procedures are crucial for the effective application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Below are representative protocols for its synthesis, purification, and analysis.

Protocol 1: Synthesis via Asymmetric Reduction

A common route to (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is the stereoselective reduction of a prochiral precursor, such as benzoin (B196080) oxime. While various methods exist, a typical laboratory-scale synthesis can be adapted from procedures for similar amino alcohols.[7][8]

Objective: To synthesize (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from benzoin oxime.

Materials:

-

Benzoin oxime

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (solvent)

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve benzoin oxime in methanol.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude erythro-2-amino-1,2-diphenylethanol.

-

The resulting racemic mixture can then be resolved into its enantiomers using a chiral resolving agent or by preferential crystallization.[8]

Protocol 2: Purification by Recrystallization

Objective: To purify crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Materials:

-

Crude (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

-

Recrystallization solvent (e.g., ethanol-water or dichloromethane-hexanes mixture)[9]

-

Heating mantle and condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve the solid completely.

-

If color impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Slowly add a co-solvent (e.g., water) until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to obtain pure (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

Objective: To determine the enantiomeric excess (% ee) of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

Materials:

-

Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., cyclofructan-based or polysaccharide-based)

-

Mobile phase solvents (e.g., hexane (B92381), ethanol, acetonitrile (B52724), methanol)

-

Additives (e.g., trifluoroacetic acid, triethylamine)

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

-

Set up the HPLC system with a suitable chiral column.

-

Equilibrate the column with the mobile phase. A common mobile phase for chiral amine separation is a mixture of hexane and ethanol or acetonitrile and methanol, often with acidic and basic additives to improve peak shape.[10]

-

Inject a small volume (e.g., 5 µL) of the sample solution.

-

Run the chromatogram and detect the enantiomers using a UV detector (e.g., at 254 nm).

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Applications in Research and Drug Development

The primary utility of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol stems from its rigid chiral scaffold, making it a powerful tool in asymmetric synthesis.

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is frequently used to form chiral oxazolidinones, which can then direct stereoselective alkylation or aldol (B89426) reactions.[11]

Below is a diagram illustrating the general workflow of using this compound as a chiral auxiliary.

Precursor to Chiral Ligands and Catalysts

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be used to synthesize chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. This approach is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the enantiomerically pure product.

Biological Activity and Drug Discovery

While primarily used as a synthetic tool, the structural motif of 2-amino-1,2-diphenylethanol has been explored for its biological activity.

-

NMDA Receptor Affinity: Derivatives of 1,2-diphenylethylamine (B1359920) have been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, an important target in neuroscience.[12] However, specific binding data for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol itself is not extensively reported.

-

HDAC3 Inhibitor Scaffolding: More significantly, derivatives of this compound have been used to create potent and selective inhibitors of Histone Deacetylase 3 (HDAC3).[13] HDACs are key epigenetic regulators and are important targets in cancer therapy. The chiral oxazoline (B21484) cap, derived from the amino alcohol, plays a crucial role in the inhibitor's potency and selectivity.[13]

The logical relationship for the development of these HDAC3 inhibitors is shown below.

Safety and Handling

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is considered hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[2]

-

Storage: Store at room temperature in a dry, well-sealed container.

Conclusion

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a cornerstone chiral building block for modern asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its properties and handling is paramount for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR spectrum [chemicalbook.com]

- 5. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) IR2 [m.chemicalbook.com]

- 6. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

- 10. (1S,2R)-2-Amino-1,2-diphenylethanol(23364-44-5) 1H NMR [m.chemicalbook.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol, a chiral vicinal amino alcohol, is a valuable building block in asymmetric synthesis. Its utility as a chiral auxiliary and precursor for chiral ligands makes it a crucial component in the development of enantiomerically pure pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this important compound, complete with detailed experimental protocols, comparative data, and workflow diagrams.

Synthetic Strategies Overview

The synthesis of enantiopure (1S,2R)-(+)-2-Amino-1,2-diphenylethanol can be achieved through several strategic approaches:

-

Asymmetric Synthesis from Prochiral Precursors: This involves the stereoselective transformation of an achiral starting material to create the desired chiral centers. Key methods include the asymmetric reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of a suitable alkene.

-

Synthesis from Chiral Precursors: This strategy leverages a starting material that already possesses the desired stereochemistry, which is then elaborated to the final product. A notable example is the synthesis from enantiopure (S)-benzoin.

-

Resolution of a Racemic Mixture: This classical approach involves the synthesis of a racemic mixture of 2-amino-1,2-diphenylethanol, followed by separation of the desired (1S,2R) enantiomer from its (1R,2S) counterpart using a chiral resolving agent.

This guide will delve into the practical execution of these strategies, providing detailed methodologies for each.

Synthesis from Enantiopure (S)-Benzoin

A highly effective method for the preparation of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol involves a two-step process starting from enantiomerically pure (S)-benzoin. This approach is advantageous as it directly installs the desired stereochemistry. The key steps involve the formation of an oxime followed by a stereoselective reduction.

Experimental Protocol:

Step 1: Synthesis of (S)-Benzoin Oxime

-

To a solution of (S)-benzoin (1 equivalent) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.5 equivalents) and sodium acetate (B1210297) (2 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated (S)-benzoin oxime by filtration, wash with water, and dry under vacuum.

Step 2: Stereoselective Reduction of (S)-Benzoin Oxime

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-benzoin oxime (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C and slowly add a solution of a chiral reducing agent, such as a borane (B79455) complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), or a metal hydride reagent modified with a chiral ligand. A common approach involves catalytic hydrogenation.

-

For catalytic hydrogenation, the oxime is dissolved in a suitable solvent like methanol (B129727) or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature.[1]

-

Stir the reaction at the appropriate temperature (ranging from 0°C to room temperature depending on the reducing agent) until the reaction is complete as indicated by TLC.

-

Carefully quench the reaction by the slow addition of water or an acidic workup (e.g., 1 M HCl), depending on the reducing agent used.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.

Quantitative Data:

| Starting Material | Key Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (R)-(-)-Benzoin Oxime | Tritium gas, Pd/C | --INVALID-LINK---(-)-2-amino-1,2-diphenylethanol | - | 92% | [1] |

Note: The referenced synthesis was for the tritiated (1R,2S) enantiomer, but the methodology is applicable for the synthesis of the (1S,2R) enantiomer from (S)-benzoin oxime with appropriate non-radioactive reducing agents.

Resolution of Racemic this compound

The resolution of a racemic mixture of this compound is a widely used and practical method for obtaining the enantiomerically pure compound. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. L-(+)-tartaric acid is a commonly used and effective resolving agent for this purpose.

Experimental Protocol:

-

Dissolve racemic this compound in a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the solution of the racemic amine with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of one of the diastereomeric salts. The salt of (1S,2R)-2-amino-1,2-diphenylethanol with L-(+)-tartaric acid is typically less soluble.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To improve the diastereomeric purity, the collected salt can be recrystallized from the same solvent.

-

To recover the free amine, dissolve the purified diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, until the pH is above 10.

-

Extract the liberated (1S,2R)-(+)-2-amino-1,2-diphenylethanol with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Quantitative Data:

| Racemic Substrate | Resolving Agent | Solvent | Product | Diastereomeric Purity | Reference |

| (±)-2-Amino-1,2-diphenylethanol | L-(+)-Tartaric Acid | Methanol/Ethanol | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | High (after recrystallization) | General Principle[2] |

Sharpless Asymmetric Aminohydroxylation of trans-Stilbene (B89595)

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into chiral vicinal amino alcohols. Applying this methodology to trans-stilbene offers a direct route to protected (1S,2R)-2-amino-1,2-diphenylethanol. The reaction utilizes a catalytic amount of an osmium source and a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).

Experimental Protocol:

-

To a stirred mixture of the nitrogen source (e.g., N-bromoacetamide or a chloramine-T salt), the chiral ligand (e.g., (DHQ)₂PHAL), and potassium osmate(VI) dihydrate in a suitable solvent system (often a mixture of t-butanol and water), add trans-stilbene.

-

Stir the reaction mixture vigorously at room temperature for several hours to days, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a reducing agent such as sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, which is an N-protected amino alcohol, can be purified by column chromatography.

-

The protecting group can then be removed under appropriate conditions to yield (1S,2R)-(+)-2-amino-1,2-diphenylethanol.

Quantitative Data:

| Alkene | Nitrogen Source | Chiral Ligand | Product (after deprotection) | Yield | Enantiomeric Excess (ee) | Reference |

| trans-Stilbene | N-Bromoacetamide | (DHQ)₂PHAL | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | Moderate to Good | High | General Principle[3][4] |

Mandatory Visualizations

Synthetic Pathways

Caption: Overview of major synthetic routes to (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.

Experimental Workflow: Resolution of Racemic Mixture

Caption: Step-by-step workflow for the resolution of racemic this compound.

Conclusion

This technical guide has outlined the principal and most effective methods for the synthesis of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and desired enantiomeric purity. The synthesis from enantiopure (S)-benzoin offers a direct and stereocontrolled pathway. The resolution of the racemic mixture is a robust and often economically viable option for large-scale production. The Sharpless asymmetric aminohydroxylation represents a more modern and direct approach from a simple alkene, though it may require more specialized reagents. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-amino-1,2-diphenylethanol, focusing on the erythro enantiomers: (1R,2S)-(-)-2-amino-1,2-diphenylethanol and (1S,2R)-(+)-2-amino-1,2-diphenylethanol. These chiral amino alcohols are valuable building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals. This document details their synthesis, resolution, physicochemical properties, and biological activity, with a focus on their interaction with the N-methyl-D-aspartate (NMDA) receptor.

Stereoisomeric Forms

This compound possesses two chiral centers, giving rise to four possible stereoisomers. This guide will focus on the erythro diastereomers, which are enantiomers of each other.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Quantitative Data Summary

The following tables summarize the key quantitative data for the erythro stereoisomers of this compound.

Table 1: Physicochemical Properties

| Property | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol |

| CAS Number | 23190-16-1 | 23364-44-5 |

| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol | 213.28 g/mol |

| Melting Point | 141-144 °C | 142-144 °C |

| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH) | [α]²⁵/D +7.0° (c = 0.6 in ethanol)[1] |

Table 2: Biological Activity - NMDA Receptor Binding Affinity

| Stereoisomer | Kᵢ (μM) for [³H]MK-801 Binding |

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 1.5 ± 0.1[2] |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 17 ± 1[2] |

Experimental Protocols

Detailed methodologies for the synthesis of the racemic mixture and the resolution of the enantiomers are provided below.

Synthesis of Racemic erythro-2-Amino-1,2-diphenylethanol

The synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is typically achieved through the catalytic hydrogenation of benzoin (B196080) oxime.[3][4]

Step 1: Synthesis of Benzoin Oxime

-

Dissolve benzoin in ethanol (B145695).

-

Add an aqueous solution of hydroxylamine (B1172632) hydrochloride and sodium hydroxide.

-

Stir the mixture at room temperature for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, benzoin oxime, is isolated by filtration, washed with water, and dried.

Step 2: Catalytic Hydrogenation of Benzoin Oxime

-

In a high-pressure hydrogenation apparatus, dissolve benzoin oxime in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, typically palladium on charcoal (Pd/C).[4]

-

Pressurize the vessel with hydrogen gas.

-

The reaction mixture is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude racemic erythro-2-amino-1,2-diphenylethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic pathway from benzoin to racemic this compound.

Resolution of (±)-erythro-2-Amino-1,2-diphenylethanol

The resolution of the racemic mixture into its individual enantiomers can be achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as mandelic acid or tartaric acid.[3][5]

Protocol using (-)-Mandelic Acid:

-

Dissolve the racemic erythro-2-amino-1,2-diphenylethanol in a suitable solvent, such as 1-propanol (B7761284) or 1,4-dioxane. The choice of solvent can influence which enantiomer crystallizes first.[5]

-

In a separate flask, dissolve an equimolar amount of (-)-mandelic acid in the same solvent, with gentle heating if necessary.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature.

-

The less soluble diastereomeric salt will precipitate out of the solution. The stereochemistry of the precipitated salt depends on the solvent used.[5]

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

To isolate the free amine, suspend the diastereomeric salt in water and add a base, such as sodium hydroxide, to neutralize the mandelic acid.

-

Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

-

Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the pure enantiomer.

-

The other enantiomer can be recovered from the mother liquor by a similar workup. The purity of each enantiomer can be determined by measuring its optical rotation.

Biological Activity and Signaling Pathway

The stereoisomers of this compound have been shown to interact with the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[2] The (1R,2S)-(-) enantiomer exhibits a significantly higher binding affinity for the NMDA receptor compared to the (1S,2R)-(+) enantiomer, as indicated by their respective Kᵢ values.[2]

The NMDA receptor is an ionotropic glutamate (B1630785) receptor that, upon activation, allows the influx of Ca²⁺ ions into the neuron. This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

Caption: Simplified NMDA receptor signaling pathway and the inhibitory role of this compound.

References

Absolute configuration of 2-Amino-1,2-diphenylethanol

An In-Depth Technical Guide to the Absolute Configuration of 2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol with two stereogenic centers, giving rise to four possible stereoisomers. The precise three-dimensional arrangement, or absolute configuration, of these stereoisomers is critical as it dictates their chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailed experimental protocols for the determination of their absolute configuration, and insights into their applications in chemical synthesis and neuroscience.

Stereoisomers of this compound

The four stereoisomers of this compound are comprised of two pairs of enantiomers. The erythro or cis diastereomers are (1S,2R) and (1R,2S), while the threo or trans diastereomers are (1S,2S) and (1R,2R).

Quantitative Data of Stereoisomers

The distinct physical properties of the stereoisomers, such as melting point and specific optical rotation, are crucial for their identification and characterization.

| Stereoisomer | Configuration | CAS Number | Melting Point (°C) | Specific Optical Rotation ([α]D) |

| (+)-erythro | (1S,2R) | 23364-44-5 | 142-144[1] | +7.0° (c=0.6 in EtOH)[1] |

| (-)-erythro | (1R,2S) | 23190-16-1 | 142-144[2][3][4] | -7.0° (c=0.6 in EtOH)[2] |

| (+)-threo | (1R,2R) | Not specified | Not specified | Not specified |

| (-)-threo | (1S,2S) | Not specified | Not specified | Not specified |

Experimental Protocols for Determining Absolute Configuration

The unambiguous determination of the absolute configuration of chiral molecules is a fundamental requirement in stereochemistry and drug development.[5] The primary methods employed for this purpose are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained.[6][7][8][9]

Detailed Experimental Protocol:

-

Crystal Growth: A single crystal of an enantiomerically pure sample of this compound is grown. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: The grown crystal is mounted on a diffractometer. X-ray diffraction data is collected, with the choice of radiation wavelength being critical to maximize the anomalous dispersion effect. For organic molecules containing primarily light atoms, copper radiation (Cu Kα) is often preferred.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure. During the refinement of the structural model, the Flack parameter is calculated.

-

Absolute Configuration Assignment: The absolute configuration is determined by analyzing the Flack parameter. A value close to 0 indicates that the assigned configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one.[7] For the racemic cis-2-amino-1,2-diphenylethanol, crystal structure analysis has shown that the (1S,2R) and (1R,2S) enantiomers form distinct helical columnar structures in the crystal lattice.[10]

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6][11] The Mosher method is a classic example of this approach.[12]

Detailed Experimental Protocol:

-

Derivatization: The enantiopure this compound is reacted with both enantiomers of a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters and amides. This can be performed directly in an NMR tube using polymer-supported coupling agents to simplify the procedure.[13]

-

NMR Spectra Acquisition: ¹H NMR spectra are recorded for both diastereomeric products.

-

Spectral Analysis: The chemical shifts (δ) of protons near the stereocenter are compared between the two diastereomers. The differences in chemical shifts (ΔδRS = δR - δS) are calculated.

-

Configuration Assignment: Based on the established model of the CDA, the signs of the ΔδRS values for substituents around the chiral center are correlated to the absolute configuration of the original amino alcohol.[12]

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6][14] It is a sensitive technique for determining absolute configuration, especially when combined with computational methods.[15][16]

Detailed Experimental Protocol:

-

Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable transparent solvent.

-

CD Spectrum Measurement: The CD spectrum of the sample is recorded on a CD spectrometer, typically over a range of UV-Vis wavelengths.

-

Comparison and Assignment: The experimental CD spectrum is compared with the spectra of compounds with known absolute configurations or with theoretically calculated spectra.[14] A match between the experimental and a known or calculated spectrum allows for the assignment of the absolute configuration.[14]

Applications

The stereoisomers of this compound are valuable in both synthetic chemistry and pharmacology.

Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[17] (1S,2R)-2-Amino-1,2-diphenylethanol has been effectively used as a chiral auxiliary in the asymmetric synthesis of β-lactams.[18] It can also be used to prepare chiral selectors for HPLC and as a chiral auxiliary in the synthesis of homopropargylic alcohols.

References

- 1. (1S,2R)-2-Amino-1,2-diphenylethanol CAS#: 23364-44-5 [m.chemicalbook.com]

- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]

- 3. (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 [chemicalbook.com]

- 4. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. purechemistry.org [purechemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. In-tube Derivatization for the Determination of Absolute Configuration and Enantiomeric Purity of Chiral Compounds by NMR Spectroscopy - OAK Open Access Archive [oak.novartis.com]

- 14. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Spectroscopic Profile of 2-Amino-1,2-diphenylethanol: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2-Amino-1,2-diphenylethanol, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.35 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 4.85 | d | 1H | CH-OH |

| 4.25 | d | 1H | CH-NH₂ |

| 2.50 | br s | 3H | NH₂ and OH |

Table 1: ¹H NMR spectral data for this compound.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 142.8 | Aromatic C |

| 140.5 | Aromatic C |

| 128.4 | Aromatic CH |

| 128.2 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.1 | Aromatic CH |

| 77.5 | CH-OH |

| 60.8 | CH-NH₂ |

Table 2: ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 - 3280 | Strong, Broad | O-H and N-H stretching |

| 3060 - 3030 | Medium | Aromatic C-H stretching |

| 2920 - 2850 | Medium | Aliphatic C-H stretching |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C stretching |

| 1060 | Strong | C-O stretching |

| 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 213 | 5 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [C₇H₇O]⁺ / [C₆H₅CHOH]⁺ |

| 106 | 95 | [C₇H₆O]⁺ / [C₆H₅CO]⁺ |

| 79 | 30 | [C₆H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Table 4: Mass spectrometry data for this compound.[1][2]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker AC-300 or similar 300 or 400 MHz NMR spectrometer was used.[3][4]

-

Sample Preparation : A few milligrams of the this compound sample were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition : ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, typically 16-32 scans were accumulated. For ¹³C NMR, a larger number of scans (e.g., 1024) were required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument was utilized.[3][4]

-

Sample Preparation :

-

Data Acquisition : The IR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) or a direct infusion mass spectrometer was used.

-

Ionization Method : Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition : The mass spectrum was recorded over a mass range (e.g., m/z 40-400). The resulting spectrum shows the relative abundance of different fragment ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Figure 1: General workflow for the spectroscopic analysis of this compound.**

Figure 2: Logical flow diagram of Nuclear Magnetic Resonance (NMR) spectroscopy.**

References

- 1. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) MS spectrum [chemicalbook.com]

- 2. This compound | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-1,2-diphenylethanol

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-1,2-diphenylethanol, tailored for researchers, scientists, and drug development professionals. This document includes key data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical Properties

This compound is a chiral amino alcohol that exists as a white to off-white crystalline solid at room temperature. Its physical properties are influenced by its specific stereoisomeric form. The presence of both amino and hydroxyl functional groups, along with two phenyl rings, dictates its solubility and other physical characteristics.[1][2]

Tabulated Physical Data

The following tables summarize the key physical properties for the common stereoisomers of this compound.

Table 1: General Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| Appearance | White to beige crystalline powder | |

| Density (Predicted) | 1.148 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 11.70 ± 0.45 | [4] |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Table 2: Stereoisomer-Specific Properties

| Stereoisomer | CAS Number | Melting Point (°C) | Boiling Point (°C) (Predicted) | Specific Optical Rotation ([α]D) |

| (1S,2R)-(+)-isomer | 23364-44-5 | 142-144 | 374.3 ± 37.0 | +7.0° (c=0.6 in ethanol) |

| (1R,2S)-(-)-isomer | 23190-16-1 | 142-144 | 374.3 ± 37.0 | -7.0° (c=0.6 in ethanol) |

| (S,S)-(-)-isomer | 23190-17-2 | 116-119 | 374.3 ± 37.0 | -124±3° (c=0.87 in ethanol) |

| Racemic cis-isomer | 530-36-9 | 118 | 345 | Not Applicable |

Solubility

The solubility of this compound is a balance between its polar amino and hydroxyl groups, which allow for hydrogen bonding, and its nonpolar phenyl rings.[1][2]

-

Polar Solvents: It is generally soluble in polar protic solvents like methanol (B129727) and ethanol (B145695) due to the formation of hydrogen bonds.[1][2] It is also likely soluble in polar aprotic solvents such as acetone (B3395972) and ethyl acetate.[1]

-

Nonpolar Solvents: Its solubility in nonpolar solvents like hydrocarbons is expected to be low.[2]

-

Aqueous Solvents: While the polar groups contribute to water solubility, the hydrophobic phenyl groups limit it. The solubility in aqueous solutions is also pH-dependent.

Chemical Properties and Reactions

This compound is a versatile molecule due to the presence of its amino and hydroxyl functional groups.[2] It is widely used in organic synthesis, particularly as a chiral auxiliary.

Use as a Chiral Auxiliary

The primary chemical application of enantiomerically pure this compound is as a chiral auxiliary in asymmetric synthesis.[5][6] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5][7] After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.[7] For instance, it can be used in the preparation of chiral ligands for asymmetric catalysis.[6]

Synthesis of Derivatives

The amino and hydroxyl groups can be readily derivatized to form a variety of other compounds. For example, it can be reacted with phosgene (B1210022) or a phosgene equivalent to form oxazolidinones, which are themselves important chiral auxiliaries.[8]

Interaction with NMDA Receptors

As a phenylethanolamine derivative, this compound is of interest for its potential interaction with N-methyl-D-aspartate (NMDA) receptors.[8][9] Phenylethanolamines, such as ifenprodil, are known to act as non-competitive antagonists of NMDA receptors, specifically those containing the GluN2B subunit.[1][10] They are thought to exert their inhibitory effect by enhancing proton inhibition of the receptor, a mechanism that is more pronounced in the acidic conditions associated with excitotoxicity.[1][8]

Experimental Protocols

Synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol from Benzoin (B196080)

This protocol describes a representative synthesis via the reduction of a benzoin derivative.

Materials:

-

Benzoin

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium acetate

-

Ethanol

-

Palladium on charcoal (Pd/C)

-

Hydrogen gas source

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Oxime Formation: Dissolve benzoin in ethanol, and add hydroxylamine hydrochloride and sodium acetate. Reflux the mixture to form benzoin oxime.

-

Catalytic Hydrogenation: The benzoin oxime is then subjected to catalytic hydrogenation using a palladium on charcoal catalyst under a hydrogen atmosphere. This stereoselective reduction yields the erythro amino alcohol.[11]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[12][13]

Purification by Recrystallization

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Ethanol or methanol are often suitable choices.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.

Spectral Analysis Protocols

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[15]

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[6]

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[16]

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a volatile, mass spectrometry-compatible solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid for positive ion mode). The concentration should be in the low µg/mL to ng/mL range.[17]

Data Acquisition:

-

Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump at a constant, low flow rate (e.g., 5-10 µL/min).[4][17][18]

-

Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry can be used to confirm the elemental composition.[17]

Signaling Pathways and Workflows

Proposed NMDA Receptor Signaling Pathway

The following diagram illustrates the proposed mechanism by which phenylethanolamines, including potentially this compound, modulate NMDA receptor activity.

Caption: Proposed modulation of NMDA receptor signaling by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and subsequent purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. york.ac.uk [york.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. chemconnections.org [chemconnections.org]

- 14. researchgate.net [researchgate.net]

- 15. NMR_En [uanlch.vscht.cz]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

Discovery and history of 2-Amino-1,2-diphenylethanol as a chiral auxiliary

An In-depth Technical Guide to 2-Amino-1,2-diphenylethanol as a Chiral Auxiliary

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one enantiomer or diastereomer preferentially over the other. Among the various auxiliaries developed, erythro-2-amino-1,2-diphenylethanol stands out as a highly effective and versatile "artificial" chiral auxiliary.[1] Unlike many auxiliaries derived from the chiral pool of natural products, both enantiomers of this compound can be readily obtained through resolution, making it a valuable tool for accessing either enantiomer of a target molecule.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of (1R,2S)-(-)- and (1S,2R)-(+)-2-amino-1,2-diphenylethanol as a chiral auxiliary for researchers, scientists, and professionals in drug development.

Discovery and History

The development of this compound as a chiral auxiliary is part of the broader effort in organic chemistry to create synthetic tools that are not dependent on natural sources.[1] The value of such "artificial" auxiliaries lies in their design flexibility and the guaranteed availability of both enantiomers, a feature not always possible with naturally derived compounds.[1] The erythro diastereomer of this compound proved to be an ideal candidate because its racemic mixture can be synthesized efficiently and resolved, providing access to both the (1R,2S) and (1S,2R) forms.[1] Its rigid diphenyl structure provides a well-defined steric environment, which is crucial for inducing high stereoselectivity in chemical transformations.

Synthesis and Resolution

The most common route for synthesizing the erythro diastereomer of this compound starts from benzoin (B196080). The key steps involve the conversion of benzoin to its oxime, followed by stereoselective reduction.

Caption: Synthetic pathway from benzoin to enantiopure this compound.

The catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal typically yields the erythro amino alcohol with a diastereomeric excess of around 80%.[2] Following the synthesis of the racemic mixture, the enantiomers are separated through classical resolution using a chiral resolving agent, such as tartaric acid.

Application as a Chiral Auxiliary

The utility of this compound as a chiral auxiliary is most prominently demonstrated by its conversion into a rigid oxazolidinone structure. This is achieved by reacting the amino alcohol with diethyl carbonate.[1] The resulting oxazolidinone can be attached to a substrate, such as a carboxylic acid, to direct subsequent reactions like alkylations or Staudinger-type cycloadditions with high diastereoselectivity.[1]

Caption: General workflow for using this compound as a chiral auxiliary.

Quantitative Performance Data

The effectiveness of this auxiliary is demonstrated by the high stereoselectivity achieved in various reactions. The rigid conformation of the derived oxazolidinone effectively shields one face of the enolate, leading to excellent control in reactions like alkylations and cycloadditions.

| Reaction Type | Substrate/Reagents | Stereoselectivity | Yield | Reference |

| Staudinger-type Reaction | Chiral glycine (B1666218) derivative + Imines | Excellent cis-selectivity | High | [1] |

| Ketone Reduction Catalyst | Oxazaborolidine from (1R,2S)-ADE | > 99% ee for acetophenone (B1666503) | Not specified | [2] |

| Ketone Reduction Catalyst | Oxazaborolidine from (1R,2S)-ADE | > 96% ee for ω-bromo acetophenone | Not specified | [2] |

| Asymmetric Reduction | Acetophenone with LiAlH₄ modified by the auxiliary | 25% optical yield (at best) | Varied | [3] |

Key Experimental Protocols

Protocol 1: Synthesis of Chiral Glycine Derivative from (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

This protocol is adapted from the synthesis of a chiral glycine derivative used in a Staudinger-type reaction.[1]

-

Formation of the Oxazolidinone:

-

A mixture of (+)-(1S,2R)-2-amino-1,2-diphenylethanol and a catalytic amount of potassium carbonate in diethyl carbonate is refluxed.

-

The reaction is monitored by TLC until completion.

-

The solvent is removed under reduced pressure, and the resulting crude oxazolidinone is purified, typically by recrystallization.

-

-

Alkylation with Ethyl Bromoacetate (B1195939):

-

The purified oxazolidinone is dissolved in a suitable aprotic solvent (e.g., THF).

-

The solution is cooled to 0 °C, and a strong base (e.g., NaH) is added portion-wise to form the sodium salt.

-

Ethyl bromoacetate is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated to yield the glycine ethyl ester derivative.

-

-

Hydrolysis to Carboxylic Acid:

-

The glycine ethyl ester derivative is dissolved in a mixture of THF and water.

-

Lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The mixture is acidified with a dilute acid (e.g., 1N HCl), and the desired homochiral carboxylic acid is extracted with an organic solvent.

-

The product is purified by standard methods to be used in subsequent asymmetric reactions.

-

Protocol 2: Catalytic Hydrogenation of Benzoin Oxime

This protocol is based on the general method for reducing α-hydroxy ketoximes to erythro amino alcohols.[2]

-

Preparation:

-

Benzoin oxime (a mixture of E and Z isomers) is dissolved in a suitable solvent, such as ethanol (B145695) or methanol.

-

A catalytic amount of palladium on charcoal (5-10% Pd/C) is added to the solution.

-

-

Hydrogenation:

-

The mixture is placed in a hydrogenation apparatus (e.g., a Parr hydrogenator).

-

The apparatus is purged with hydrogen gas, and the reaction is conducted under a positive pressure of H₂ (e.g., 1-4 atm).

-

The reaction is stirred vigorously at room temperature until the uptake of hydrogen ceases.

-

-

Workup and Isolation:

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The diastereomeric excess (erythro:threo ratio) can be determined by ¹H NMR spectroscopy.

-

The crude racemic erythro-2-amino-1,2-diphenylethanol is then purified, typically by recrystallization, before proceeding to optical resolution.

-

Conclusion

Erythro-2-amino-1,2-diphenylethanol is a highly successful and practical chiral auxiliary in asymmetric synthesis. Its artificial origin, the ease of its synthesis and resolution, and its ability to induce high levels of stereoselectivity in a variety of reactions have solidified its place as a valuable tool for chemists. The formation of rigid oxazolidinone derivatives provides a reliable strategy for controlling stereocenters, making it particularly useful in academic research and in the synthesis of complex chiral molecules, including pharmaceutical intermediates.[1][4]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

A Technical Guide to the Enantioselective Synthesis of 2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure 2-Amino-1,2-diphenylethanol, a critical chiral auxiliary and building block in modern organic synthesis and pharmaceutical development. This document details established techniques, including asymmetric synthesis, chiral resolution, and biocatalytic methods, presenting them with the clarity and detail required for practical application in a research and development setting.

Introduction

Enantiomerically pure this compound, particularly the (1R,2S) and (1S,2R) diastereomers, are highly valued for their role as chiral auxiliaries and catalysts in a myriad of asymmetric transformations.[1][2] Their utility extends to the synthesis of complex molecules with high stereocontrol, making them indispensable in the production of active pharmaceutical ingredients (APIs). The synthesis of these compounds in their enantiopure forms is, therefore, a topic of significant interest. This guide will explore and compare the most effective strategies for achieving high enantiomeric purity.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:

-

Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor.

-

Chiral Resolution: The separation of a racemic mixture of enantiomers.

-

Biocatalysis: The use of enzymes to perform enantioselective transformations.

Each of these strategies offers distinct advantages and disadvantages in terms of efficiency, scalability, and cost. The following sections will provide a detailed examination of each approach.

Asymmetric Synthesis

Asymmetric synthesis provides an elegant and often highly efficient route to enantiomerically pure compounds by directly forming the desired stereoisomer. Key methods for the asymmetric synthesis of this compound include the enantioselective reduction of a precursor ketone and asymmetric aminohydroxylation.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. The Noyori-type asymmetric transfer hydrogenation, utilizing a chiral ruthenium catalyst, is a well-established method.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Benzoin

This protocol is adapted from the Noyori asymmetric transfer hydrogenation of ketones.

-

Catalyst Preparation: A chiral Ru(II) catalyst, such as RuCl--INVALID-LINK--, is prepared or obtained commercially.

-

Reaction Setup: A reaction vessel is charged with racemic benzoin, the chiral ruthenium catalyst (typically 0.1-1 mol%), and a hydrogen source, commonly a mixture of formic acid and triethylamine (B128534) in an aprotic solvent like dimethylformamide (DMF).

-

Reaction Conditions: The mixture is stirred at a controlled temperature, often between 25-40°C, for a period of 24-48 hours, or until reaction completion is indicated by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched this compound.

Oxazaborolidine-Catalyzed Asymmetric Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane (B79455).

Experimental Protocol: CBS Reduction of 2-Amino-1,2-diphenylethanone

-

Catalyst Generation (in situ): The chiral oxazaborolidine catalyst is typically generated in situ by reacting a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, with a borane source (e.g., borane-dimethyl sulfide (B99878) complex, BMS) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Reduction: The substrate, 2-amino-1,2-diphenylethanone, dissolved in THF, is added dropwise to the pre-formed catalyst solution at a low temperature (e.g., -78°C). A stoichiometric amount of borane is then added slowly.

-

Reaction Monitoring and Quenching: The reaction progress is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of methanol (B129727), followed by aqueous acid (e.g., 1 M HCl).

-

Isolation and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The resulting crude product is purified by flash chromatography on silica (B1680970) gel to afford the enantiomerically pure this compound.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is a classical and widely used approach for obtaining enantiopure compounds.

Preferential Crystallization

Preferential crystallization is a technique applicable to racemic compounds that form conglomerates (a physical mixture of enantiomerically pure crystals). It relies on inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.

Experimental Protocol: Preferential Crystallization of (±)-erythro-2-Amino-1,2-diphenylethanol [3]

-

Preparation of a Supersaturated Solution: A supersaturated solution of racemic erythro-2-Amino-1,2-diphenylethanol is prepared in a suitable solvent (e.g., ethanol) at a specific temperature.

-

Seeding: The solution is cooled slightly and then seeded with a small amount of pure crystals of the desired enantiomer (e.g., (1R,2S)-2-Amino-1,2-diphenylethanol).

-

Crystallization: The solution is allowed to stand, or is gently agitated, at a controlled temperature to promote the crystallization of the seeded enantiomer. The crystallization process is carefully monitored to prevent the spontaneous crystallization of the other enantiomer.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the crystals is determined by chiral HPLC or by measuring the optical rotation.

-

Resolution of the Other Enantiomer: The mother liquor, which is now enriched in the other enantiomer, can be used to crystallize that enantiomer by seeding with its pure crystals.

Diastereomeric Salt Formation

This classic resolution method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Resolution with a Chiral Acid (e.g., Tartaric Acid Derivative)

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or one of its derivatives, is added to the solution.

-

Fractional Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The crystallization process may be optimized by varying the solvent and cooling rate.

-

Isolation of the Diastereomeric Salt: The crystals of the less soluble diastereomeric salt are collected by filtration and washed with a small amount of cold solvent.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the acid and liberate the free enantiomerically enriched amino alcohol.

-

Extraction and Purification: The free amino alcohol is extracted into an organic solvent, dried, and the solvent is removed to yield the enantiomerically pure product. The enantiomeric excess is confirmed by chiral HPLC or polarimetry. The other enantiomer can be recovered from the mother liquor by a similar process.

Biocatalysis

Biocatalytic methods employ enzymes to carry out enantioselective reactions, offering high selectivity under mild reaction conditions.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase (B570770). This results in the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.

Experimental Protocol: Lipase-Catalyzed Acetylation

-

Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., toluene (B28343) or hexane). An acyl donor, such as vinyl acetate, and a commercially available lipase (e.g., Candida antarctica lipase B, CALB) are added to the solution.

-

Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (typically 30-50°C) with gentle agitation. The progress of the reaction is monitored by chiral HPLC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acetylated product.

-

Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The filtrate contains the unreacted enantiomer of this compound and the N-acetylated product of the other enantiomer.

-

Purification: The unreacted amino alcohol and the acetylated product are separated by column chromatography.

-

Hydrolysis of the Acetate (Optional): The enantiomerically enriched N-acetylated product can be hydrolyzed back to the free amino alcohol using acidic or basic conditions to obtain the other enantiomer of this compound.

Quantitative Data Summary

The following tables summarize the typical performance of the described synthetic methods. Note that yields and enantiomeric excess (e.e.) can vary significantly depending on the specific reaction conditions, substrates, and catalysts used.

Table 1: Asymmetric Synthesis of this compound

| Method | Catalyst | Substrate | Yield (%) | e.e. (%) |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Benzoin | >95 | >99 |

| CBS Reduction | (S)-Me-CBS | 2-Amino-1,2-diphenylethanone | ~90 | >98 |

Table 2: Chiral Resolution of this compound

| Method | Resolving Agent/Technique | Yield (%) (per enantiomer) | e.e. (%) |

| Preferential Crystallization | Seeding with pure enantiomer | Variable (typically <50 per cycle) | >95 |

| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | ~40-45 | >98 |

Table 3: Biocatalytic Synthesis of this compound

| Method | Biocatalyst | Acyl Donor/Substrate | Yield (%) (per enantiomer) | e.e. (%) |

| Kinetic Resolution | Candida antarctica lipase B (CALB) | Vinyl Acetate | ~45-50 | >99 |

Table 4: Optical Rotation Data

| Enantiomer | Specific Rotation [α]D | Conditions |

| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | -7.0° to -9.0° | c = 0.6 in ethanol |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | +7.0° to +9.0° | c = 0.6 in ethanol |

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the three primary synthetic strategies.

Caption: General workflow for asymmetric synthesis.

Caption: General workflow for chiral resolution.

Caption: Workflow for biocatalytic kinetic resolution.

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through a variety of robust and well-documented methods. Asymmetric synthesis, particularly through transfer hydrogenation or CBS reduction, offers direct and highly enantioselective routes. Chiral resolution, via preferential crystallization or diastereomeric salt formation, remains a powerful and practical approach, especially for large-scale production. Biocatalysis, with its mild reaction conditions and high selectivity, presents an increasingly attractive and sustainable alternative.

The choice of synthetic strategy will ultimately depend on factors such as the desired scale of production, the availability of starting materials and catalysts, cost considerations, and the specific stereoisomer required. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to make informed decisions and successfully implement these synthetic methodologies in their work.

References

An In-Depth Technical Guide to the Resolution of Racemic 2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals